molecular formula C21H21N3O2S B11092457 1-(3,4-diethoxybenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole

1-(3,4-diethoxybenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole

Cat. No.: B11092457
M. Wt: 379.5 g/mol
InChI Key: UCIGDOHLOHCVHK-UHFFFAOYSA-N
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Description

1-(3,4-diethoxybenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a unique structure with a benzimidazole core, a thiazole ring, and a diethoxybenzyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diethoxybenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of the Diethoxybenzyl Group: This step involves the alkylation of the benzimidazole core with 3,4-diethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization, would be key considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-diethoxybenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce any nitro or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced derivatives of the benzimidazole or thiazole rings.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxybenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole is not fully understood but may involve:

    Molecular Targets: Interaction with DNA or proteins, leading to inhibition of cell proliferation.

    Pathways Involved: Potential disruption of cellular signaling pathways, induction of apoptosis, or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethoxybenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole
  • 1-(3,4-dihydroxybenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole
  • 1-(3,4-dimethylbenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole

Uniqueness

1-(3,4-diethoxybenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole is unique due to the presence of the diethoxybenzyl group, which may enhance its lipophilicity and ability to interact with biological membranes. This structural feature could potentially lead to improved biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

5-[1-[(3,4-diethoxyphenyl)methyl]benzimidazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C21H21N3O2S/c1-3-25-18-10-9-15(11-19(18)26-4-2)13-24-17-8-6-5-7-16(17)23-21(24)20-12-22-14-27-20/h5-12,14H,3-4,13H2,1-2H3

InChI Key

UCIGDOHLOHCVHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CN=CS4)OCC

Origin of Product

United States

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